molecular formula C13H12ClN5O B1462870 (2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204296-51-4

(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Cat. No.: B1462870
CAS No.: 1204296-51-4
M. Wt: 289.72 g/mol
InChI Key: YXRBTAPXBFGHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. The structure features a 4-chlorophenyl substituent at position 3 of the triazole ring and a 2-(oxyethyl)amine group at position 6 of the pyridazine ring.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRBTAPXBFGHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo[4,3-b]pyridazine Core

The synthesis typically begins with the preparation of the pyridazine ring, which is then fused with a 1,2,4-triazole ring. This fusion is achieved through cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors.

  • Starting Materials: Pyridazine derivatives bearing suitable leaving groups or reactive substituents for cyclization.
  • Cyclization Conditions: Heating with hydrazine or substituted hydrazines under reflux in polar solvents such as ethanol or DMF.
  • Outcome: Formation of the triazolo[4,3-b]pyridazine core with a reactive site at position 6 for further substitution.

Etherification to Attach the 2-Aminoethyl Side Chain

The key step involves linking the triazolo-pyridazine core to the 2-aminoethyl group via an ether bond at position 6 of the heterocyclic system.

  • Approach: Nucleophilic substitution of a suitable leaving group (e.g., a halogen or tosylate) at position 6 with 2-aminoethanol or protected 2-aminoethyl derivatives.
  • Protecting Groups: The amino group may be protected (e.g., as a Boc or Fmoc derivative) during etherification to prevent side reactions.
  • Conditions: Base-mediated substitution in polar aprotic solvents like DMF or DMSO at elevated temperatures.
  • Deprotection: Removal of protecting groups under acidic or basic conditions to yield the free amine.

Purification and Characterization

After synthesis, the compound is purified by chromatographic techniques such as column chromatography or preparative HPLC. Characterization includes:

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Pyridazine precursors + hydrazine, reflux in EtOH/DMF Formation of triazolo[4,3-b]pyridazine core
2 Cross-coupling 4-Chlorophenyl boronic acid, Pd catalyst, base, inert atmosphere Attachment of 4-chlorophenyl at position 3
3 Etherification 2-Aminoethanol or protected derivative, base, DMF/DMSO, heat Formation of ether linkage at position 6
4 Deprotection and purification Acid/base treatment, chromatography Pure (2-{[3-(4-Chlorophenyl)triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Research Findings and Analysis

  • The synthetic route is designed to optimize yield and regioselectivity, especially during the etherification step, which can be challenging due to competing nucleophilic sites.
  • Protecting group strategies are crucial to prevent side reactions involving the amino group during ether bond formation.
  • Palladium-catalyzed cross-coupling provides a versatile and efficient method for introducing the 4-chlorophenyl substituent, allowing for structural diversification.
  • The compound's preparation is documented in patent literature related to pesticidal and pharmaceutical applications, indicating its relevance and utility in these fields.
  • Variations in solvents, catalysts, and reaction times have been explored to improve purity and yield, but the core methodology remains consistent.

Chemical Reactions Analysis

Types of Reactions

(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Structurally analogous compounds differ primarily in the substituents on the phenyl ring at position 3 of the triazole moiety. Key examples include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Data/Application Source
(2-{[3-(4-Fluorophenyl)-...]oxy}ethyl)amine 4-Fluorophenyl C₁₃H₁₂FN₅O 273.27 Catalogued as 95%+ purity
(2-{[3-(3-Fluorophenyl)-...]oxy}ethyl)amine 3-Fluorophenyl C₁₃H₁₂FN₅O 273.27 CAS 1204297-71-1
(2-{[3-(4-Methoxyphenyl)-...]oxy}ethyl)amine 4-Methoxyphenyl C₁₄H₁₅N₅O₂ 285.31 MDL: MFCD16652747
{2-[(3-Phenyl-...)oxy]ethyl}amine Phenyl (no substituent) C₁₃H₁₃N₅O 255.28 CAS 1204296-83-2 (commercial)

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro and 4-fluoro derivatives (electron-withdrawing) may exhibit stronger binding to bromodomains compared to the 4-methoxy analog (electron-donating), as seen in BRD4 inhibitor studies .
  • Synthetic Accessibility : The 4-chloro derivative’s synthesis likely follows routes similar to those for 4-fluoro and 3-fluoro analogs, involving coupling of intermediate amines with substituted phenyl reagents .

Modifications to the Ethylamine Side Chain

Variations in the ethylamine side chain at position 6 influence solubility and target interactions:

Compound Name (Example) Side Chain Modification Biological Activity Yield/Purity Source
N-(4-Chlorophenethyl)-6-methyl-...pyridazin-8-amine Phenethyl group instead of oxyethyl Not explicitly reported High yield via General Method C
2-(([1,2,4]Triazolo[...]benzoxazin-7-amine (12b) Benzoxazine-linked ethylamine Antiproliferative activity (IC₅₀ data pending) 54% yield, 96.2% HPLC purity

Key Findings :

  • Phenethyl vs.
  • Benzoxazine Hybrids : Compounds like 12b (from ) demonstrate the integration of benzoxazine moieties, which are associated with antiproliferative effects in cancer models.

Core Scaffold Derivatives with Heterocyclic Additions

Compounds retaining the triazolo[4,3-b]pyridazine core but with additional heterocycles:

Compound Name (Example) Additional Heterocycle Application Source
6-Fluoro-2-[3-(2-fluorophenyl)-...]indole (11) Pyrido[3,4-b]indole fusion Bromodomain inhibition (IC₅₀ ~100 nM)
SCL-1 (PD-1/PD-L1 inhibitor) Piperidine-methanone substituent Disrupts PD-1/PD-L1 binding

Key Findings :

  • Bromodomain Inhibition : The pyridoindole derivative (11) shows sub-micromolar activity against BRD4, suggesting that core modifications can enhance target engagement .
  • Immuno-Oncology Applications: SCL-1’s piperidine-methanone side chain highlights the versatility of the triazolo[4,3-b]pyridazine core in targeting protein-protein interactions .

Research Implications

  • Optimization Opportunities : Comparative studies with 4-methoxy and 3-fluoro analogs () could elucidate structure-activity relationships for improved pharmacokinetics.

Biological Activity

The compound (2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₂ClN₅O
  • Molecular Weight : 273.72 g/mol
  • IUPAC Name : 2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine

This compound features a triazole ring and a pyridazine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine structures exhibit significant antimicrobial properties. A study evaluated derivatives of similar structures against Mycobacterium tuberculosis, revealing that modifications can enhance activity against resistant strains. Although specific data on this compound is limited, its structural analogs have shown promise in this area .

Anticancer Potential

The triazole and pyridazine rings are often associated with anticancer activity. Compounds with these functionalities have been reported to inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects in vitro against human cancer cells .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as proliferation and apoptosis.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and survival.

Case Studies

While specific case studies directly involving this compound are scarce, related studies provide insight into its potential applications:

  • Study on Antitubercular Activity :
    • A series of compounds were synthesized based on similar scaffolds and tested against Mycobacterium tuberculosis. Some derivatives showed IC50 values ranging from 1.35 to 2.18 μM .
  • Cytotoxicity Assessment :
    • In vitro studies on structurally related compounds indicated low cytotoxicity towards HEK-293 cells at effective concentrations .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, intermediate amines (e.g., 11a/b in ) are generated through coupling reactions under inert atmospheres. Yield optimization involves:

  • Temperature control : Reactions at 60–80°C in ethanol or dioxane.
  • Catalyst use : DIPEA (N,N-diisopropylethylamine) for deprotonation.
  • Purification : Column chromatography with gradients (e.g., 70–100% ethyl acetate in petroleum ether) to isolate pure products .
    • Data Table :
IntermediateYield (%)Purity (HPLC)
11a5496.2%
11b4996.8%

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and amine proton environments (e.g., δ 2.51 ppm for methyl groups in ).
  • HRMS : Validates molecular weight (e.g., m/z 347 [MH]+^+ in ).
  • HPLC : Ensures >95% purity with retention times (tR_R) monitored (e.g., 8.8–9.3 minutes in ).
  • IR spectroscopy : Identifies functional groups (e.g., C-N stretches at 1250–1350 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies often arise from structural modifications (e.g., trifluoromethyl vs. methyl substituents). Strategies include:

  • Structure-Activity Relationship (SAR) studies : Compare IC50_{50} values of derivatives (e.g., compound 78 in vs. BRD4 inhibitors in ).
  • Crystallography : Resolve binding modes (e.g., BRD4 bromodomain interactions in ).
  • Dose-response assays : Validate activity across multiple cell lines (e.g., leukemia vs. solid tumors) .
    • Data Table :
DerivativeTarget IC50_{50} (nM)Cell Line
Compound 29 ( )18 (DPP-IV)HEK293
Compound 78 ( )347 (Plasmodium)Pf3D7

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Co-solvents like DMSO (100 mM stock) or PEG-400.
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl in ) to reduce CYP450-mediated degradation.
  • Bioavailability testing : Oral gavage in rodents with LC-MS plasma monitoring .

Q. How can researchers design analogs to overcome off-target effects in kinase inhibition assays?

  • Methodological Answer :

  • Selective substituents : Replace 4-chlorophenyl with 3,5-difluorophenyl () to reduce hydrophobic interactions with non-target kinases.
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding to specific pockets (e.g., ATP-binding sites).
  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify selectivity .

Methodological Challenges

Q. How to mitigate toxicity risks identified in preliminary safety assessments?

  • Methodological Answer :

  • In vitro assays : MTT/CCK-8 assays on HEK293 or HepG2 cells to determine IC50_{50} values for cytotoxicity.
  • GHS compliance : Follow OSHA guidelines () for handling acute toxicity (oral LD50_{50} > 2000 mg/kg).
  • Metabolite analysis : LC-MS/MS to identify reactive intermediates (e.g., quinone-imine formation) .
    • Data Table :
Toxicity ParameterResult
Acute Oral ToxicityCategory 4 (LD50_{50} > 2000 mg/kg)
Skin IrritationCategory 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 2
(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.